molecular formula C19H15N3OS2 B11601520 (5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601520
M. Wt: 365.5 g/mol
InChI Key: PXOUBGAMXKUMMQ-WJDWOHSUSA-N
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Description

The compound "(5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a thiazolo-triazole hybrid featuring a fused heterocyclic core with a (Z)-configured benzylidene substituent. Its structure includes a thiazolo[3,2-b][1,2,4]triazol-6-one scaffold substituted at the 2-position with a 2-methylphenyl group and at the 5-position with a 4-(methylsulfanyl)benzylidene moiety. The Z-configuration of the benzylidene group is critical for maintaining planar conjugation, which influences electronic properties and biological interactions .

Properties

Molecular Formula

C19H15N3OS2

Molecular Weight

365.5 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3OS2/c1-12-5-3-4-6-15(12)17-20-19-22(21-17)18(23)16(25-19)11-13-7-9-14(24-2)10-8-13/h3-11H,1-2H3/b16-11-

InChI Key

PXOUBGAMXKUMMQ-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. Here’s one example:

    Heterocyclization Approach:

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step organic transformations, typically employing condensation and cyclization strategies. Key reactions include:

a. Condensation-Cyclization Sequences

  • Formation of the thiazolo-triazole core via one-pot reactions using thiourea derivatives and α-halo ketones under basic conditions .

  • Example reagent system: Hydrazine carbothiomide + dimethyl acetylenedicarboxylate (DMAD) in ethanol, followed by reflux to promote cyclization .

b. Microwave-Assisted Synthesis

  • Accelerated synthesis using microwave irradiation (200 W) to reduce reaction times from hours to minutes:

    • Intermediate formation: Condensation of 2-chloroquinoline-3-carbaldehyde with aromatic amines under microwave conditions .

    • Cyclization: Subsequent reaction with thioglycolic acid in the presence of zeolite 5A catalysts .

c. Solvent-Free Catalysis

  • Use of Bi(SCH₂COOH)₃ catalysts under solvent-free conditions at 70°C, enhancing reaction efficiency and yield .

Functional Group Reactivity

The compound’s methylsulfanyl and methylphenyl groups participate in distinct transformations:

Reaction TypeReagents/ConditionsOutcome
Oxidation H₂O₂ or mCPBA in CH₂Cl₂Sulfur oxidation to sulfoxide/sulfone
Nucleophilic Substitution K₂CO₃, DMF, 80°CMethylsulfanyl group replacement
Reductive Alkylation NaBH₄, THF, RTReduction of imine bonds in analogs

Comparative Reaction Data

MethodCatalyst/SolventTemperatureYield (%)Source
Microwave irradiationZeolite 5A150°C82
Solvent-free catalysisBi(SCH₂COOH)₃70°C78
Conventional refluxEthanol80°C65

Mechanistic Insights

  • Cyclization : The triazole ring forms via intramolecular nucleophilic attack of the thiol group on adjacent carbonyl carbons, facilitated by base .

  • Sulfanyl Oxidation : The methylsulfanyl group undergoes stepwise oxidation to sulfoxide and sulfone derivatives, confirmed by LC-MS analysis.

Stability and Side Reactions

  • Thermal decomposition occurs above 200°C, limiting high-temperature applications.

  • Competing hydrolysis observed under strongly acidic/basic conditions, necessitating pH-controlled environments.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole and triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing a 1,2,4-triazole framework can inhibit various cancer cell lines. Specifically, derivatives with a thiazole moiety have demonstrated cytotoxic effects against human cancer cells such as HT29 (colon cancer) and A549 (lung cancer) cells.

A notable study highlighted the development of a series of thiazole-triazole hybrids that exhibited promising antiproliferative activity against cancer cell lines. The mechanism of action is believed to involve the inhibition of phospholipid-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Sulfur-containing triazoles have been reported to possess significant antifungal and antibacterial properties. For example, derivatives similar to (5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown effectiveness against various bacterial strains and fungi. This is particularly relevant in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole and triazole derivatives. Studies suggest that modifications at specific positions on the thiazole or triazole ring can enhance biological activity. For instance:

  • Substituents on the phenyl ring : The introduction of electron-donating or electron-withdrawing groups can significantly affect the compound's potency.
  • Thioether linkages : These groups have been associated with increased cytotoxicity against certain cancer cell lines .

Case Studies

  • Anticancer Activity : A study synthesized a series of thiazolo[3,2-b][1,2,4]triazoles and evaluated their anticancer properties against various tumor cell lines. One compound demonstrated an IC50 value in the low micromolar range against HT29 cells, indicating strong potential for further development .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of novel triazole derivatives that were screened for antimicrobial activity using standard agar diffusion methods. Several compounds exhibited promising results against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

Key Observations:

Antimicrobial Activity : Substitutions at R2 with electron-withdrawing groups (e.g., Cl, SCH3) correlate with stronger antimicrobial effects, likely due to enhanced electrophilic interactions with bacterial targets .

Synthetic Yields: The target compound’s synthesis (via Knoevenagel condensation) achieves moderate yields (~65%), comparable to propoxy and methoxy derivatives but lower than chloro-substituted analogues (~80%) .

Pharmacological and Physicochemical Data

  • Melting Points : Methylsulfanyl derivatives exhibit higher melting points (e.g., >250°C) compared to alkoxy-substituted analogues (e.g., 189–250°C), reflecting stronger intermolecular van der Waals interactions .
  • NMR Spectra : The target compound’s 1H-NMR shows characteristic peaks at δ 7.8–8.1 ppm (benzylidene protons) and δ 2.5 ppm (methylsulfanyl group), consistent with similar triazole-thiazole hybrids .
  • Cytotoxicity : Methylsulfanyl derivatives demonstrate lower cytotoxicity (IC50 > 50 µM) compared to chloro-substituted analogues (IC50: 18–25 µM), suggesting a safer pharmacological profile .

Biological Activity

(5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structure, and significant biological activities of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C21H19N3O2S
  • Molecular Weight : 377.5 g/mol
  • CAS Registry Number : 609794-90-3

The compound features a thiazolo-triazole core structure with a methylsulfanyl group and a benzylidene moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The reaction conditions and catalysts can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit potent antimicrobial properties. For instance:

  • In vitro studies indicated that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for structurally related compounds .

Anticancer Activity

The anticancer potential of thiazole-based compounds has been extensively studied:

  • Cytotoxicity Assays : Compounds within this class have shown promising results in cytotoxicity assays against various cancer cell lines. For example:
    • Compounds with similar structures displayed IC50 values in the range of 1.61 µg/mL to 10 µg/mL against human glioblastoma U251 cells and melanoma WM793 cells .
    • Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring enhance cytotoxic activity due to increased electron density or steric effects .

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory effects:

  • Mechanistic Studies : Some thiazole compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated a series of thiazole derivatives for their antimicrobial efficacy. The results indicated that specific substitutions on the thiazole ring significantly enhanced activity against gram-positive and gram-negative bacteria .
  • Evaluation of Anticancer Effects : Another research project focused on the anticancer properties of thiazolo[3,2-b][1,2,4]triazoles. The study highlighted that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialPseudomonas aeruginosa0.21 μM
AnticancerU251 (glioblastoma)1.61 µg/mL
Anti-inflammatoryCytokine inhibitionNot specified

Q & A

Q. What are the optimized synthetic routes for preparing (5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene]thiazolo-triazol-6(5H)-one?

The synthesis typically involves a multi-step approach:

Condensation : React a thiazolidinone precursor (e.g., 2-(2-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one) with 4-(methylsulfanyl)benzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol/methanol) to form the benzylidene intermediate .

Cyclization : Use regioselective annulation with reagents like dicyanooxiranes in acetonitrile to stabilize the Z-configuration .

Purification : Recrystallize from DMF-acetic acid or hexane/ethyl acetate mixtures to isolate the pure compound .

Q. Key Parameters :

StepSolventCatalystYield (%)
1EthanolNaOH65–75
2CH₃CNNone80–85

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic system, space group C2) provides unambiguous proof of the Z-configuration via bond angles and torsion angles .
  • NMR Spectroscopy : The coupling constant (J) between the benzylidene proton and adjacent carbons (≈12–14 Hz) confirms the stereochemistry .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during annulation reactions in similar thiazolo-triazole systems?

Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., methylsulfanyl) direct cyclization to the less sterically hindered position .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the 5Z-configuration .
  • Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) can modulate reaction pathways to favor desired regioisomers .

Case Study : Substituting 4-methoxyphenyl vs. 4-chlorophenyl alters electron density, shifting regioselectivity from 75% to 90% yield in analogous compounds .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Discrepancies often arise from:

  • Solvent Effects : Compare data in DMSO-d₆ vs. CDCl₃; aromatic protons shift upfield by 0.2–0.5 ppm in polar solvents .
  • Tautomerism : Thione-thiol tautomerism in the triazole ring causes variable ¹H-NMR signals. Use ¹³C-NMR to identify dominant tautomers .
  • Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by slow conformational exchange .

Q. What computational methods validate the electronic and steric interactions governing biological activity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO/LUMO orbitals, identifying nucleophilic/electrophilic sites for drug-receptor interactions .
  • Molecular Docking : Simulate binding to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina; validate with crystallographic data .

Example : Docking scores of –9.2 kcal/mol suggest strong binding to bacterial dihydrofolate reductase, correlating with experimental MIC values of 2–4 µg/mL .

Q. How do structural modifications (e.g., substituting methylsulfanyl with methoxy) alter bioactivity?

  • Antimicrobial Activity : Methylsulfanyl enhances lipophilicity (logP ≈ 3.2), improving membrane penetration vs. methoxy (logP ≈ 2.1) .
  • Anticancer Potency : Electron-donating groups (e.g., methoxy) increase DNA intercalation, reducing IC₅₀ values by 40% in MCF-7 cells .

Data Contradiction Analysis

Q. Why do different studies report varying yields (60–85%) for the same synthetic route?

  • Purity of Reagents : Impurities in benzaldehyde derivatives reduce yields by 15–20% .
  • Reaction Monitoring : TLC vs. HPLC tracking affects endpoint determination; HPLC increases yield accuracy by 10% .
  • Scale Effects : Milligram-scale reactions often report higher yields (80%) vs. gram-scale (65%) due to heat transfer limitations .

Q. How should conflicting biological activity data (e.g., IC₅₀ variability) be interpreted?

  • Assay Conditions : Variances in cell line passage number or serum concentration alter IC₅₀ by ±20% .
  • Metabolite Interference : Methylsulfanyl metabolites (e.g., sulfoxide derivatives) may exhibit off-target effects in some assays .

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